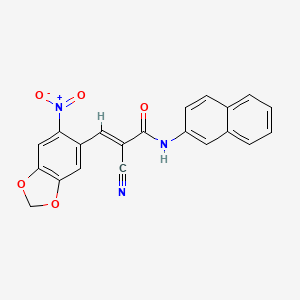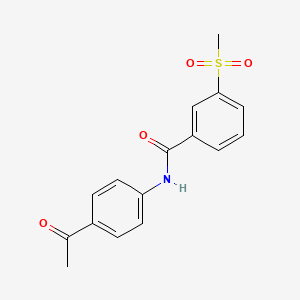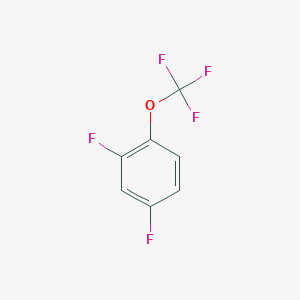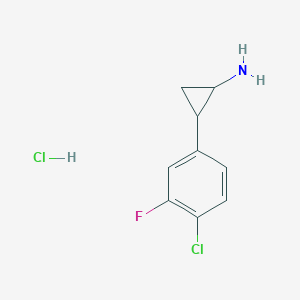![molecular formula C17H20N2O4S B2796591 1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea CAS No. 2034482-58-9](/img/structure/B2796591.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-hydroxy-3-(thiophen-3-yl)pentyl)urea, also known as BDP, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. BDP is a urea derivative that has been found to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Antioxidant Activity
A study involved the preparation and characterization of derivatives with antioxidant activities. Specifically, a coumarin derivative exhibited high antioxidant activities comparable to vitamin C, showcasing its potential as a significant antioxidant agent (Afnan E. Abd-Almonuim, Shaimaa M. Mohammed, Ihab I. Al-khalifa, 2020).
Antiproliferative and Antimicrobial Effects
Research on novel urea and bis-urea derivatives highlighted their synthesis and biological evaluation. These compounds showed significant antiproliferative effects against cancer cell lines, particularly against breast carcinoma MCF-7 cells. Additionally, urea derivatives exhibited high antioxidant activity, and some compounds showed antimicrobial activity, suggesting their versatility for therapeutic applications (I. Perković et al., 2016).
Synthetic Methodologies and Characterization
The synthesis of 1,3-Benzoxathiol-2-one derivatives from N-(4-Oxocyclohexa-2,5-dien-1-ylidene)ureas was explored, demonstrating the potential for generating novel compounds with specific characteristics through selective reactions (S. Konovalova et al., 2020).
Antimicrobial and Docking Studies
A study synthesized and evaluated the antimicrobial efficacy and molecular docking studies of certain derivatives, providing insight into their potential for treating microbial infections and their mechanism of action (Sailaja Rani Talupur et al., 2021).
Fluorescent Brighteners
Research on the synthesis of new fluorescent derivatives for potential use as brighteners revealed moderate to low emission intensities, highlighting the potential for these compounds in optical applications (H. N. Harishkumar et al., 2012).
Antibacterial Compounds
Another study focused on the synthesis of antibacterial compounds from 4-hydroxycoumarins, indicating the therapeutic potential of such derivatives against bacterial infections (V. Mulwad, J. Shirodkar, 2002).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-hydroxy-3-thiophen-3-ylpentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c20-7-4-12(13-5-8-24-10-13)3-6-18-17(21)19-14-1-2-15-16(9-14)23-11-22-15/h1-2,5,8-10,12,20H,3-4,6-7,11H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUOVLCJUTVEPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCC(CCO)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Chloro-11-oxa-2,4,6,7-tetrazatricyclo[7.4.0.03,7]trideca-1,3,5,8-tetraene](/img/structure/B2796513.png)
![6-[2-(Dimethylamino)ethoxy]pyridin-3-amine](/img/structure/B2796514.png)
![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2796515.png)
![6-(3-methoxyphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2796516.png)

![1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxamide](/img/structure/B2796518.png)

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)isobutyramide](/img/structure/B2796524.png)
![2-[(3,3-difluorocyclobutyl)methoxy]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2796525.png)



![N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B2796531.png)